3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Quinoline derivatives, such as the one you mentioned, are a class of organic compounds with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . They are known for their diverse biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a fused ring structure, consisting of a benzene ring and a pyridine ring . The exact structure of “3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” would depend on the positions of the phenyl and methylphenyl groups on the quinoline backbone.Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that “this compound” can undergo are not specified in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary depending on their specific structure. Some general properties of quinoline include being a weak base, and having a characteristic double-ring structure . The specific physical and chemical properties of “this compound” are not available in the sources I found.Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds, which include this compound, have shown potent antileishmanial and antimalarial activities . This suggests that the compound may target specific proteins or enzymes in Leishmania and Plasmodium species, the causative agents of leishmaniasis and malaria respectively .
Mode of Action
It’s known that quinoline and its derivatives, which include this compound, can interact with dna and proteins, disrupting their normal functions
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it’s likely that the compound interferes with essential biochemical pathways in leishmania and plasmodium species .
Result of Action
Given its antileishmanial and antimalarial activities, it’s likely that the compound induces cytotoxic effects in leishmania and plasmodium species, leading to their death .
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline in laboratory experiments include its low cost and its ease of synthesis. Furthermore, this molecule has been found to have anti-cancer, anti-inflammatory, and anti-fungal activities. On the other hand, the limitations of using this molecule in laboratory experiments include the lack of long-term data on its safety and efficacy, as well as the potential for drug-drug interactions.
Future Directions
Future research on 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline should focus on further elucidating its mechanism of action, as well as its potential side effects. In addition, further studies should be conducted to determine the potential of this molecule as an anti-cancer, anti-inflammatory, and anti-fungal agent. Furthermore, studies should be conducted to investigate the potential of this molecule as a therapeutic agent for various diseases. Finally, research should be conducted to investigate the potential of this molecule as a drug delivery system.
Synthesis Methods
3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be synthesized using the following method. The synthesis starts with the condensation of 4-methylphenylhydrazine hydrochloride and 1-phenyl-1H-pyrazole-3-carboxylic acid in the presence of aqueous sodium hydroxide, followed by the addition of acetic anhydride and the subsequent reaction with aqueous sodium hydroxide. The resulting product is then purified by recrystallization from ethyl acetate.
Scientific Research Applications
3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has been studied extensively in recent years due to its potential applications in various fields. It has been investigated as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of thymidine. In addition, this molecule has been studied for its potential anti-cancer, anti-inflammatory, and anti-fungal activities.
Safety and Hazards
The safety and hazards associated with quinoline derivatives can vary widely depending on their specific structure and functional groups. Some quinoline derivatives may be toxic or hazardous, and appropriate safety precautions should be taken when handling them . The specific safety and hazard information for “3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is not available in the sources I found.
properties
IUPAC Name |
3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3/c1-16-11-13-17(14-12-16)22-20-15-24-21-10-6-5-9-19(21)23(20)26(25-22)18-7-3-2-4-8-18/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDYEAGPYBHQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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